Cas no 1319804-06-2 (4-Bromo-2-fluoro-5-(hydroxymethyl)phenol)

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol structure
1319804-06-2 structure
商品名:4-Bromo-2-fluoro-5-(hydroxymethyl)phenol
CAS番号:1319804-06-2
MF:C7H6BrFO2
メガワット:221.023745059967
CID:4963527

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-fluoro-5-(hydroxymethyl)phenol
    • 2-Bromo-4-fluoro-5-hydroxybenzyl alcohol
    • 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol
    • インチ: 1S/C7H6BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2
    • InChIKey: TXGZSRJEBPFEJI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1CO)O)F

計算された属性

  • せいみつぶんしりょう: 219.95352 g/mol
  • どういたいしつりょう: 219.95352 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5
  • ぶんしりょう: 221.02
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001810-1g
2-Bromo-4-fluoro-5-hydroxybenzyl alcohol
1319804-06-2 97%
1g
1,534.70 USD 2021-06-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1793570-1g
4-Bromo-2-fluoro-5-(hydroxymethyl)phenol
1319804-06-2 98%
1g
¥6197.00 2024-08-09
Alichem
A014001810-500mg
2-Bromo-4-fluoro-5-hydroxybenzyl alcohol
1319804-06-2 97%
500mg
847.60 USD 2021-06-22
Alichem
A014001810-250mg
2-Bromo-4-fluoro-5-hydroxybenzyl alcohol
1319804-06-2 97%
250mg
475.20 USD 2021-06-22

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol 関連文献

4-Bromo-2-fluoro-5-(hydroxymethyl)phenolに関する追加情報

Comprehensive Overview of 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol (CAS No. 1319804-06-2)

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol (CAS No. 1319804-06-2) is a halogenated phenolic compound with significant applications in pharmaceutical intermediates and organic synthesis. Its unique structural features, including the presence of bromo, fluoro, and hydroxymethyl functional groups, make it a versatile building block for designing complex molecules. Researchers and industries are increasingly interested in this compound due to its potential role in drug discovery, agrochemical development, and material science.

The compound's molecular formula, C7H6BrFO2, highlights its balanced reactivity and stability, which are critical for synthetic applications. The hydroxymethyl group offers a handle for further functionalization, while the bromo and fluoro substituents enhance its electrophilic properties. This combination makes 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern organic chemistry.

In recent years, the demand for halogenated phenols has surged, driven by their utility in green chemistry and sustainable synthesis. Users searching for "eco-friendly bromo compounds" or "fluorophenol derivatives in drug design" will find this compound particularly relevant. Its compatibility with biocatalysis and microwave-assisted synthesis aligns with the growing trend toward energy-efficient and environmentally benign processes.

From a safety perspective, 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol requires standard laboratory handling precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as a hazardous material under most regulatory frameworks, its halogenated nature warrants careful disposal to minimize environmental impact. This aspect resonates with searches like "safe handling of halogenated phenols" and "phenolic compound disposal guidelines."

The compound's physicochemical properties, such as a melting point range of 120–125°C and moderate solubility in polar organic solvents, further underscore its practicality. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed for purity assessment, addressing queries such as "how to analyze bromo-fluoro phenols." These methods ensure batch-to-batch consistency, which is crucial for industrial-scale applications.

Looking ahead, 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its ability to serve as a scaffold for bifunctional molecules aligns with the pharmaceutical industry's focus on targeted therapies. Searches related to "phenolic linkers in PROTACs" or "halogenated aromatics in covalent drugs" highlight this connection.

In summary, 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol (CAS No. 1319804-06-2) exemplifies the intersection of synthetic utility and innovation. Its adaptability to diverse chemical transformations and alignment with sustainability trends make it a compound of enduring interest across multiple scientific disciplines.

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